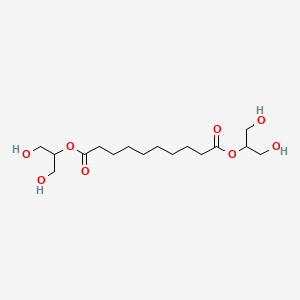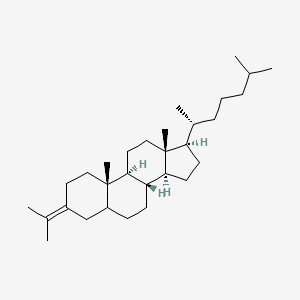![molecular formula C10H22OSi B14587838 Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- CAS No. 61077-59-6](/img/structure/B14587838.png)
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is an organosilicon compound with a unique structure that combines a silane group with a butenyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with 1-(1-methylethyl)-3-buten-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
(CH3)3SiCl+HOCH2CH2CH=CH2→(CH3)3SiOCH2CH2CH=CH2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- has several scientific research applications:
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- involves the interaction of the silane group with various molecular targets. The silicon atom in the silane group can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing for the modification of molecular structures. This interaction can lead to changes in the physical and chemical properties of the target molecules, enhancing their stability, reactivity, or functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is unique due to the presence of the butenyl ether group, which provides additional reactivity and functionality compared to simpler silanes. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61077-59-6 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
trimethyl(2-methylhex-5-en-3-yloxy)silane |
InChI |
InChI=1S/C10H22OSi/c1-7-8-10(9(2)3)11-12(4,5)6/h7,9-10H,1,8H2,2-6H3 |
Clé InChI |
RXYOVXIJLWBNEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)

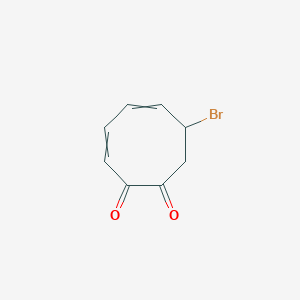
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
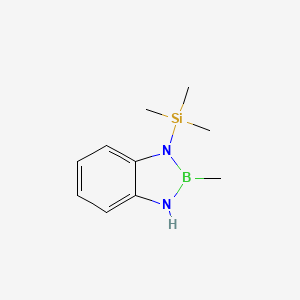
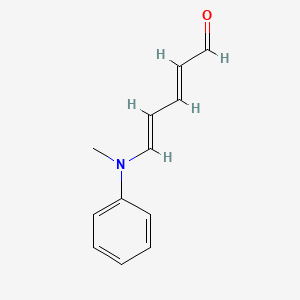
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
